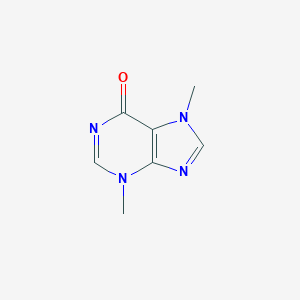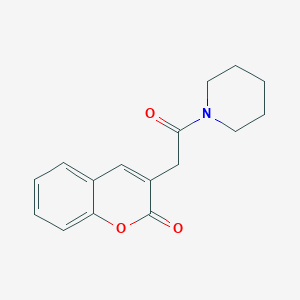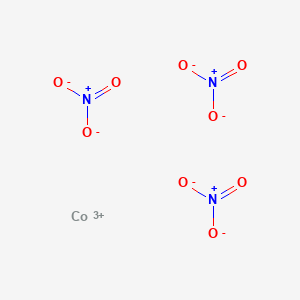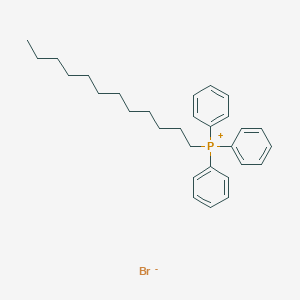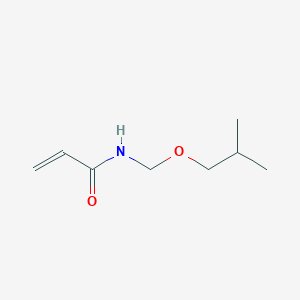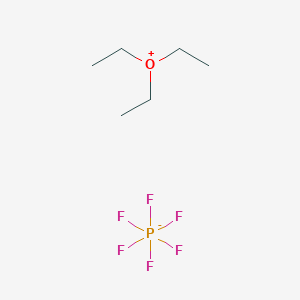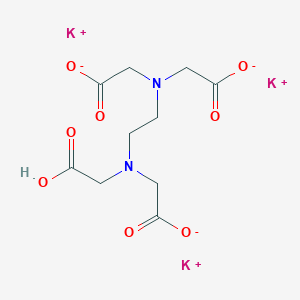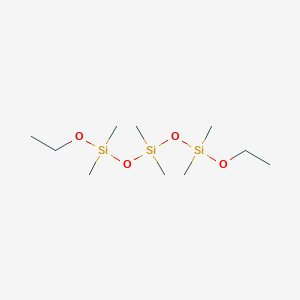
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane is a silicon-based compound that is part of a broader class of organosilicon compounds. These compounds are of significant interest due to their unique properties and potential applications in various fields, including polymer synthesis and high-temperature gas chromatography. The papers provided do not directly discuss 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane but provide insights into related compounds that can help infer its characteristics and applications.
Synthesis Analysis
The synthesis of related siloxane compounds involves the interaction of sodium-substituted siloxanes with dichlorodiorganosilanes. For instance, the synthesis of 1,1,3,3,5,5-hexamethyl-7,7-diorganocyclotetrasiloxanes is reported through the reaction of 1,5-disodiumoxyhexamethylsiloxane with various dichlorodiorganosilanes under specific conditions, achieving yields between 55-75% . This method also leads to the formation of polymers with a regular alternation of diorganosylil and dimethylsylil units, which suggests that a similar approach could potentially be applied to synthesize 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane.
Molecular Structure Analysis
The molecular structure of siloxane compounds can be complex, with variations in the Si-Si bond lengths and dihedral angles, as observed in the synthesis of 1,2,3-Tris(diethylamino)-1,2,3,4-tetrakis(1,1,2-trimethylpropyl)cyclotetrasilanes . The Si-Si bond lengths in these compounds range from 2.389(2) to 2.499(2) Å, and the dihedral angles vary significantly, indicating a flexible molecular structure. This flexibility could be expected in the molecular structure of 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane as well.
Chemical Reactions Analysis
The chemical reactions of siloxane compounds can lead to various products depending on the reactants and conditions. For example, the chlorodeamination or bromodeamination of certain cyclotetrasilanes can yield chloro or bromo-substituted silanes . This indicates that 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane could also undergo similar substitution reactions, which could be useful in further functionalizing the compound for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxane compounds make them suitable for use as stationary phases in high-temperature gas chromatography. A related compound, 1,5-bis-(m-phenoxyphenyl)-1,1,3,3,5,5-hexaphenyltrisiloxane, has been utilized for the separation of mixtures of high-boiling silanes and other complex mixtures at temperatures ranging from 40 to 360°C . This suggests that 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane could also exhibit similar properties, making it potentially useful in chromatographic applications.
Scientific Research Applications
Synthesis and Functionalization
Siloxanes, including derivatives like 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane, are organosilicon compounds known for their unique properties such as thermal stability, hydrophobicity, and flexibility. Research has focused on synthesizing these compounds through various methods and modifying their surfaces for different applications. One approach involves the sol–gel process, where hydrolytic polycondensation of silane precursors leads to functionalized polysiloxane xerogels. These materials can be further post-modified to introduce various functional groups, enabling their use in diverse applications ranging from analytical and environmental to biomedical fields (El-Nahhal & El-Ashgar, 2007).
Environmental Impact and Safety
The environmental distribution, migration, and degradation of siloxanes, including modified variants, have been a growing concern due to their extensive use in consumer products and industrial processes. Studies indicate that while dimethylsiloxane oligomers degrade rapidly in various matrices, they persist in the environment due to continuous use and emission. Modified siloxanes with functional groups like phenylsiloxanes and trifluoropropylsiloxanes show stronger persistence, highlighting the need for further research on their environmental fate and potential impacts (Xiang et al., 2021).
Applications in Coatings and Protective Materials
Siloxane-based coatings, particularly those derived from polydimethylsiloxane (PDMS), are renowned for their protective qualities, such as anti-corrosion, anti-biofouling, and flame resistance. The versatility of PDMS coatings stems from their hybrid organic-inorganic nature, allowing for robust chemical bonds on surfaces. These coatings have been applied in various industries to protect metal substrates from environmental damage, demonstrating their significance in developing sustainable and durable protective materials (Eduok, Faye, & Szpunar, 2017).
properties
IUPAC Name |
bis[[ethoxy(dimethyl)silyl]oxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H28O4Si3/c1-9-11-15(3,4)13-17(7,8)14-16(5,6)12-10-2/h9-10H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOARHIIWXZMCMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28O4Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557981 |
Source


|
| Record name | 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | |
CAS RN |
17928-13-1 |
Source


|
| Record name | 1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80557981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

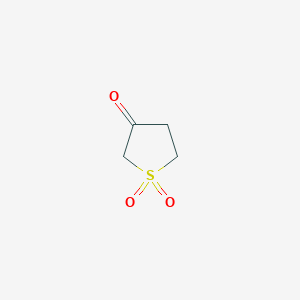
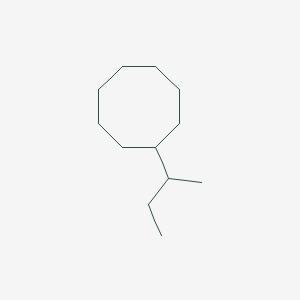
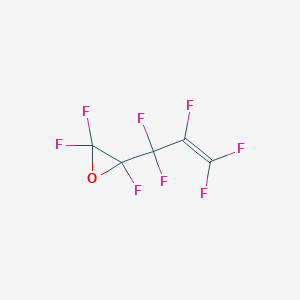
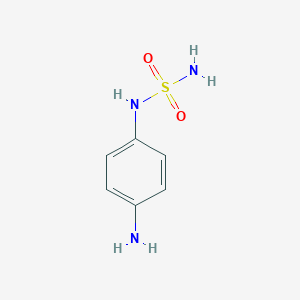
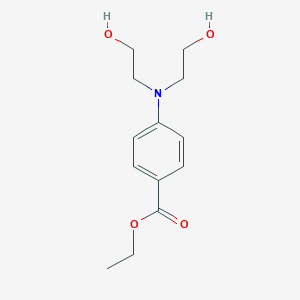
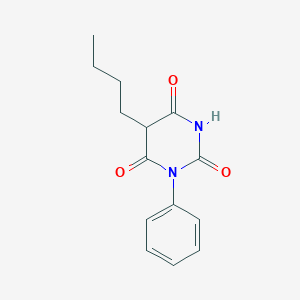
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)
